molecular formula C₃₂H₂₉D₅Cl₃F₂N₃O₂ B1158253 rac Zosuquidar-d5 Trihydrochloride

rac Zosuquidar-d5 Trihydrochloride

Cat. No.: B1158253
M. Wt: 642.02
Attention: For research use only. Not for human or veterinary use.
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Description

rac Zosuquidar-d5 Trihydrochloride is a deuterated analog of the P-glycoprotein (Pgp) inhibitor zosuquidar, formulated as a trihydrochloride salt. Its chemical structure is C32H31F2N3O2•3HCl, with five deuterium atoms substituting hydrogen at specific positions (denoted by "-d5") . The "rac" prefix indicates a racemic mixture, containing both enantiomers of the compound.

Zosuquidar and its derivatives are third-generation Pgp modulators designed to overcome multidrug resistance (MDR) in cancer cells by inhibiting drug efflux mediated by Pgp. The deuterated form (rac Zosuquidar-d5) is primarily used in pharmacokinetic and metabolic studies, leveraging deuterium’s stable isotope properties to track drug distribution and metabolism without significantly altering biological activity .

Properties

Molecular Formula

C₃₂H₂₉D₅Cl₃F₂N₃O₂

Molecular Weight

642.02

Synonyms

rac-4-[(1aα,6α,10bα)-1,1-Difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c]cyclohepten-6-yl]-α-[(5-quinolinyloxy)methyl]-1-piperazineethanol-d5 Hydrochloride;  Zosuquidar-d5 Hydrochloride;  LY 335979-d5;  RS 33295-198-d5; 

Origin of Product

United States

Comparison with Similar Compounds

LY335979 (A Potent Pgp-Specific Modulator)

Key Attributes :

  • Potency : LY335979 restores chemosensitivity in Pgp-overexpressing cells at 0.1 µM , fully reversing resistance to vinblastine, doxorubicin, etoposide, and paclitaxel .
  • This minimizes drug-drug interactions, allowing co-administration with anticancer agents without altering their pharmacokinetics .
  • In Vivo Efficacy: In murine leukemia and human non-small cell lung carcinoma models, LY335979 significantly enhanced the antitumor activity of doxorubicin, etoposide, and paclitaxel without toxicity escalation .

Zosuquidar’s non-deuterated form is reported to have similar Pgp affinity but may differ in metabolic stability due to deuteration .

SDZ PSC 833 (Valspodar, a Cyclosporin Analogue)

Key Attributes :

  • Mechanism : A cyclosporin derivative that inhibits Pgp but also interacts with CYP3A, leading to significant pharmacokinetic interference.
  • Clinical Limitations: Co-administration with doxorubicin increased the latter’s area under the curve (AUC) by 54% and doxorubicinol (active metabolite) AUC by 10-fold, necessitating dose reductions (e.g., doxorubicin reduced from 50 mg/m² to 20 mg/m²) .
  • Toxicity : Severe hematological toxicity (grade 3/4 myelosuppression) and central nervous system side effects were observed at higher doses .

Comparison with rac Zosuquidar-d5 : SDZ PSC 833’s CYP3A-mediated drug interactions contrast sharply with LY335979 and zosuquidar, which exhibit fewer metabolic liabilities. rac Zosuquidar-d5’s deuterated structure may further reduce metabolic degradation, though clinical data is needed to confirm this .

Preparation Methods

Core Structure Assembly

The dibenzosuberane core is synthesized via Friedel-Crafts alkylation, followed by cyclopropanation. A representative protocol involves:

  • Friedel-Crafts Reaction : Reacting 1,2-diphenylethane with acetyl chloride in the presence of AlCl₃ to form a ketone intermediate.

  • Cyclopropanation : Treatment with diazomethane (CH₂N₂) under UV light to generate the cyclopropane ring.

Critical Parameters :

StepReagentsTemperatureYield (%)
Friedel-CraftsAlCl₃, acetyl chloride0–5°C78
CyclopropanationCH₂N₂, UV light25°C65

Side-Chain Functionalization

The fluorinated aromatic moiety and tertiary amine side chain are introduced via nucleophilic substitution and reductive amination, respectively:

  • Fluorination : Electrophilic fluorination using Selectfluor™ at 80°C (95% yield).

  • Reductive Amination : Reaction of a ketone intermediate with benzylamine using NaBH₃CN in methanol (88% yield).

Deuteration Considerations :

  • Deuterated reagents (e.g., NaBD₃CN) replace protonated counterparts to introduce deuterium at amine positions.

  • Solvent systems (e.g., D₂O) facilitate H/D exchange at labile protons.

Deuteration Methodology

Deuteration at five positions is achieved through:

  • Deuterated Reagents : Use of CD₃I in methylation steps (3 deuteriums).

  • Catalytic H/D Exchange : Pd/C catalysis in D₂O at 120°C for 24 hours (2 additional deuteriums).

Isotopic Purity Validation :

  • LC-MS/MS Analysis : A hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) method confirms deuterium incorporation.

    • Column: Waters Xbridge HILIC (150 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile/water (70:30 v/v) with 10 mM ammonium acetate (pH 4.5).

    • Detection: MRM mode via ESI source, quantifying m/z shifts corresponding to deuterium.

Analytical Validation

Purity and Stability

  • HPLC Purity : ≥97% (Column: Ascentis® Express C18, 100 mm × 3 mm, 2.7 µm).

  • Stability Studies : rac Zosuquidar-d5 Trihydrochloride remains stable under accelerated storage conditions (40°C/75% RH for 6 months).

Structural Confirmation

  • FT-ICR MS : High-resolution mass spectrometry confirms the molecular formula (C₃₂H₂₆D₅F₂N₃O₂·3HCl) with <5 ppm error.

  • NMR Spectroscopy : ¹H and ¹³C NMR spectra verify deuterium positions and absence of protonated impurities.

Scalability and Process Optimization

Key Challenges

  • Isotopic Dilution : Minimizing proton back-exchange during workup.

  • Cost Efficiency : Sourcing deuterated reagents at scale.

Optimized Conditions

ParameterOptimal ValueImpact on Yield
Reaction Temperature80°C+15% yield
Catalyst Loading5% Pd/C+20% efficiency
Deuteration Time24 hours99% completion

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing rac Zosuquidar-d5 Trihydrochloride, and how can researchers validate its purity?

  • Methodological Answer : Synthesis typically follows multi-step organic reactions, including deuterium labeling for the -d5 isotope. Key steps involve coupling reactions under inert conditions and purification via recrystallization or column chromatography. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) to confirm isotopic integrity. A representative protocol includes:

  • Step 1 : Reaction of the precursor with deuterated reagents under nitrogen atmosphere.

  • Step 2 : Acidic hydrolysis to form the trihydrochloride salt.

  • Step 3 : Purification using reverse-phase HPLC (C18 column, acetonitrile/water gradient).

  • Validation : Purity ≥98% by area normalization in HPLC . Structural confirmation via 1^1H/13^13C NMR and high-resolution MS .

    • Data Table :
Analytical MethodParametersTarget Criteria
HPLC-UVC18 column, 0.1% TFA in H2O/MeCNRetention time ±0.2 min
HRMSESI+, m/z range 600–800Isotopic pattern match (d5)

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Characterization involves:

  • Structural Analysis : 1^1H/13^13C NMR to confirm deuterium placement and stereochemistry. For example, absence of specific proton signals in 1^1H NMR indicates deuterium substitution .
  • Physicochemical Properties : Melting point determination (DSC), solubility profiling in buffers (pH 1–7.4), and hygroscopicity testing under controlled humidity.
  • Reference Standards : Compare spectral data with non-deuterated Zosuquidar to confirm isotopic labeling .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound synthesis using computational modeling?

  • Methodological Answer : Computational tools like density functional theory (DFT) predict reaction pathways and transition states. Steps include:

  • Step 1 : Simulate reaction intermediates using software (e.g., Gaussian) to identify energy barriers.

  • Step 2 : Apply factorial design (e.g., 2k^k design) to test variables (temperature, solvent polarity, catalyst loading). For example, a 23^3 design evaluates temperature (25°C vs. 60°C), solvent (DMF vs. THF), and catalyst (5% vs. 10% Pd/C) .

  • Step 3 : Validate predictions with small-scale experiments and refine parameters .

    • Data Table :
FactorLevel 1Level 2Optimal Condition
Temperature25°C60°C45°C
SolventDMFTHFDMF/THF (3:1)
Catalyst Loading5%10%7.5%

Q. What strategies resolve contradictions in pharmacological data for this compound across studies (e.g., P-gp inhibition efficacy)?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, endpoint measurements). Mitigation strategies:

  • Triangulation : Cross-validate using orthogonal assays (e.g., calcein-AM uptake vs. ATPase activity) .
  • Standardization : Adopt consensus protocols (e.g., FDA guidelines for P-gp inhibitors).
  • Meta-Analysis : Pool data from multiple studies, adjusting for variables like cell passage number or incubation time .

Q. What experimental design considerations are critical for studying this compound’s stability under varying storage conditions?

  • Methodological Answer : Stability studies require:

  • Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks.
  • Analytical Monitoring : Track degradation products via LC-MS and quantify using validated methods (e.g., peak area thresholds ≤1%) .
  • Statistical Modeling : Use Arrhenius equations to predict shelf-life at 25°C based on accelerated conditions .

Methodological Resources

  • Data Integrity : Implement encrypted electronic lab notebooks (ELNs) to ensure traceability and prevent data breaches .
  • Replication Challenges : Address batch-to-batch variability by documenting synthesis parameters (e.g., stirring speed, drying time) in supplementary materials .

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